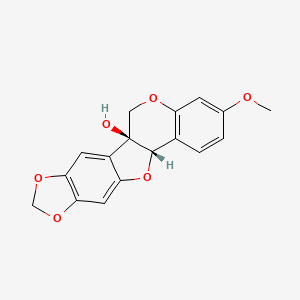

Pyrimidine, 2-((2,4-dinitrophenyl)thio)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

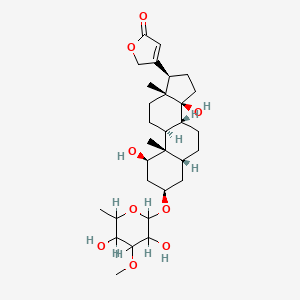

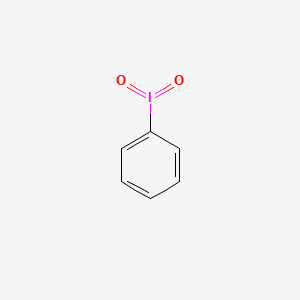

2-[(2,4-ジニトロフェニル)スルファニル]ピリミジンは、分子式C10H6N4O4Sの化学化合物です。 これは、ベンゼンやピリジンに似た複素環式芳香族有機化合物であるピリミジンの誘導体であり、6員環の1位と3位に2つの窒素原子を含んでいます

準備方法

2-[(2,4-ジニトロフェニル)スルファニル]ピリミジンの合成は、通常、2,4-ジニトロフェニルスルフィドを特定の条件下でピリミジン誘導体と反応させることから始まります。 一般的な方法には、銅を媒介としたアリールスルファニル化反応の使用が含まれます 。反応条件には、通常、銅触媒と適切な溶媒の使用が含まれ、目的の生成物の形成が促進されます。工業生産方法は異なる場合がありますが、一般的に、大規模生産のために最適化された同様の合成経路に従います。

化学反応の分析

2-[(2,4-ジニトロフェニル)スルファニル]ピリミジンは、酸化、還元、および置換反応を含むさまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムのような酸化剤や水素化ホウ素ナトリウムのような還元剤があります 。置換反応は、多くの場合、アミンやチオールのような求核剤を含みます。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なりますが、通常は官能基が変化したピリミジン誘導体の修飾が含まれます。

科学研究への応用

2-[(2,4-ジニトロフェニル)スルファニル]ピリミジンは、科学研究で幅広い用途があります。 化学では、より複雑な分子の合成のためのビルディングブロックとして使用されます 。さらに、工業用途に適した独特の特性を持つ新素材の開発にも使用されます。

科学的研究の応用

2-[(2,4-Dinitrophenyl)sulfanyl]pyrimidine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . . Additionally, it is used in the development of new materials with unique properties for industrial applications.

作用機序

2-[(2,4-ジニトロフェニル)スルファニル]ピリミジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。 この化合物は、活性部位に結合するか、酵素のコンフォメーションを変更することによって、酵素活性を阻害することができます 。作用機序に関与する経路は、それが使用される特定の生物学的コンテキストによって異なります。

類似の化合物との比較

2-[(2,4-ジニトロフェニル)スルファニル]ピリミジンは、2-[(2,4-ジニトロフェニル)チオ]-4,6-ジメチルピリミジンや2-[(2,4-ジニトロフェニル)チオ]-5-メチルピリミジンなどの他の類似の化合物と比較することができます。これらの化合物は、構造的特徴が類似していますが、官能基と特定の用途が異なります。2-[(2,4-ジニトロフェニル)スルファニル]ピリミジンの独自性は、ジニトロフェニルとピリミジン部分を組み合わせたものであり、独特の化学的および生物学的特性をもたらします。

類似化合物との比較

2-[(2,4-Dinitrophenyl)sulfanyl]pyrimidine can be compared with other similar compounds, such as 2-[(2,4-dinitrophenyl)thio]-4,6-dimethylpyrimidine and 2-[(2,4-dinitrophenyl)thio]-5-methylpyrimidine. These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine lies in its specific combination of the dinitrophenyl and pyrimidine moieties, which confer distinct chemical and biological properties.

特性

IUPAC Name |

2-(2,4-dinitrophenyl)sulfanylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O4S/c15-13(16)7-2-3-9(8(6-7)14(17)18)19-10-11-4-1-5-12-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWLPPBHVNQRBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216692 |

Source

|

| Record name | 2,4-Dinitropyrimidinyl-2-thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66474-53-1 |

Source

|

| Record name | 2,4-Dinitropyrimidinyl-2-thiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066474531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000757063 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dinitropyrimidinyl-2-thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9S,10S,11R,15S,18S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1195240.png)

![(2S,3S)-N-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-methyl-2-[(2-pyridin-2-ylacetyl)amino]pentanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[(2-pyridin-2-ylacetyl)amino]pentanamide](/img/structure/B1195243.png)

![(2S)-2-[[[4-[[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl]amino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]-3-phenylpropanoic acid tert-butyl ester](/img/structure/B1195245.png)

![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate](/img/structure/B1195259.png)